6-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}hexanoic acid
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Description
Molecular Structure Analysis
The molecular and crystal structures of similar compounds have been determined by single crystal X-ray analysis . The molecular structure often includes intramolecular N–H···O and N–H···N hydrogen bonds . In the crystal structure, intermolecular C–H···O and O–H···O hydrogen bonds link the molecules into centrosymmetric dimers .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}hexanoic acid” include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .Scientific Research Applications
Hydrophobic and Flexible Structural Element : 6-aminohexanoic acid, a closely related compound, is recognized for its hydrophobic, flexible structure, playing a crucial role in chemical synthesis of modified peptides and the polyamide synthetic fibers industry. It is also used as a linker in various biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
DNA Sequencing Method : A derivative of 6-Amino-4-oxo-hexanoic acid has been developed for protection of hydroxyl groups in the context of DNA sequencing. This derivative, with a fluorescent probe attached, can be rapidly removed under mild conditions, indicating its potential use in DNA sequencing technologies (Rasolonjatovo & Sarfati, 1998).
Food and Organism Studies : The study of methylglyoxal, a highly reactive alpha-oxoaldehyde, reveals its formation in various enzymatic and nonenzymatic reactions, including those involving derivatives of 6-amino acids. It is significant in the context of diabetes and neurodegenerative diseases, as well as in food processing and storage (Nemet, Varga-Defterdarović, & Turk, 2006).
Synthesis of Bioactive Compounds : The synthesis of compounds like 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones demonstrates the utility of pyrimidine derivatives in creating bioactive molecules with potential antimicrobial and mosquito larvicidal activities (Rajanarendar et al., 2010).
Corrosion Inhibition : Schiff's bases derived from lysine and aromatic aldehydes, including 2-amino-6-substituted hexanoic acids, have shown promise as corrosion inhibitors for mild steel. These compounds demonstrate high inhibition efficiency and adherence to Langmuir adsorption isotherms (Gupta, Verma, Quraishi, & Mukherjee, 2016).
properties
IUPAC Name |
6-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5/c15-8(16)4-2-1-3-5-12-6-7-9(17)13-11(19)14-10(7)18/h6H,1-5H2,(H,15,16)(H3,13,14,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOPLRLHGOONGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCN=CC1=C(NC(=O)NC1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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